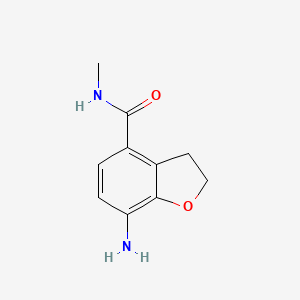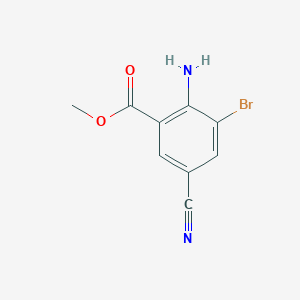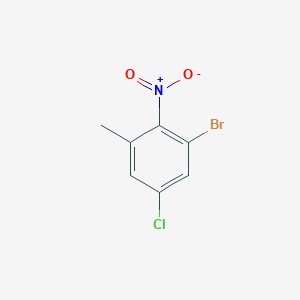
4-Bromo-3-fluorothiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-fluorothiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C5H2BrFOS and a molecular weight of 209.04 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine and fluorine atoms on the thiophene ring makes this compound particularly interesting for various chemical applications.
Vorbereitungsmethoden
The synthesis of 4-Bromo-3-fluorothiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the functionalization of the thiophene ring. For instance, direct fluorination of thiophene with molecular fluorine (F2) can be used to introduce the fluorine atom . The bromine atom can be introduced through bromination reactions using reagents like N-bromosuccinimide (NBS). The aldehyde group is typically introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3 .
Analyse Chemischer Reaktionen
4-Bromo-3-fluorothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-fluorothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and other bioactive molecules.
Industry: The compound is used in the development of organic semiconductors and materials for electronic devices
Wirkmechanismus
The mechanism of action of 4-Bromo-3-fluorothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets. The aldehyde group can also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-3-fluorothiophene-2-carbaldehyde can be compared with other similar compounds, such as:
3-Fluorothiophene-2-carbaldehyde: This compound lacks the bromine atom but has similar reactivity and applications.
4-Bromo-2-thiophenecarboxaldehyde: This compound lacks the fluorine atom but shares similar chemical properties and uses.
3-Bromo-2-thiophenecarboxaldehyde: This compound has the bromine atom at a different position, which can affect its reactivity and applications.
The unique combination of bromine and fluorine atoms in this compound makes it a valuable compound for various chemical and biological studies.
Eigenschaften
Molekularformel |
C5H2BrFOS |
|---|---|
Molekulargewicht |
209.04 g/mol |
IUPAC-Name |
4-bromo-3-fluorothiophene-2-carbaldehyde |
InChI |
InChI=1S/C5H2BrFOS/c6-3-2-9-4(1-8)5(3)7/h1-2H |
InChI-Schlüssel |
ZEWCYKWVRIGTDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(S1)C=O)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3,7-Bis[(6-deoxy-4-O-beta-D-glucopyranosyl-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one](/img/structure/B13926454.png)

![5-(1,5-Dimethyl-1h-imidazol-2-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13926473.png)

![Pyridinium, 1-[2-(ethoxycarbonyl)-3-quinolinyl]-, bromide](/img/structure/B13926486.png)


![N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B13926516.png)
![4H-Pyrano[2,3-b]pyridin-4-one](/img/structure/B13926522.png)



